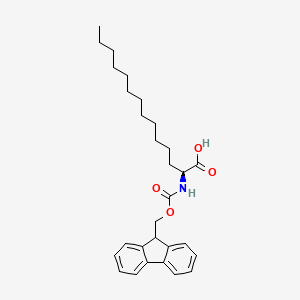

(2S)-2-(Fmoc-amino)tetradecanoic acid

描述

Contextualizing (2S)-2-(Fmoc-amino)tetradecanoic acid within the Landscape of Non-Canonical Amino Acids.

The foundational units of proteins are the 20 canonical amino acids, each encoded directly by the universal genetic code. researchgate.net However, the world of amino acids extends far beyond this standard set. Non-canonical amino acids (ncAAs), also referred to as unnatural or non-standard amino acids, represent a diverse group of molecules that are not among the 20 primary protein building blocks. asm.org These ncAAs are found in nature or can be chemically synthesized and are instrumental in expanding the functional and structural diversity of peptides and proteins. nih.govrsc.org

The incorporation of ncAAs into peptide chains is a key strategy for creating peptidomimetics with enhanced properties. nih.gov By replacing standard amino acids with their non-canonical counterparts, researchers can design peptides with increased stability against enzymatic degradation, improved biological activity, and tailored pharmacokinetic profiles. nih.govnih.gov The structural variations offered by ncAAs, such as modified side chains or different stereochemistry, allow for the fine-tuning of peptide characteristics to achieve desired therapeutic or research outcomes. asm.orgnih.gov

This compound falls squarely within this category of non-canonical amino acids. Its defining feature is the tetradecanoyl group, a 14-carbon saturated fatty acid chain, attached to the alpha-carbon of the amino acid. This long aliphatic chain imparts significant hydrophobicity to the molecule, a property that can be strategically exploited in various biochemical and pharmaceutical applications.

The Strategic Importance of Fmoc-Protected Fatty Amino Acids in Synthetic Organic Chemistry.

The synthesis of peptides is a meticulous process that requires the precise, stepwise addition of amino acids in a specific sequence. altabioscience.com To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, the reactive amino group of each incoming amino acid must be temporarily blocked or "protected." altabioscience.com This is where protecting groups play a crucial role.

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). altabioscience.comchemimpex.com Introduced by Carpino and Han in 1970, the Fmoc group offers several advantages, most notably its base-lability. altabioscience.comactivotec.comyoutube.com This means it can be easily and cleanly removed under mild basic conditions, typically using a solution of piperidine (B6355638), without affecting other sensitive parts of the peptide or the solid support it is being built upon. activotec.comyoutube.com The use of Fmoc chemistry allows for a more versatile and gentler approach to peptide synthesis compared to older methods. altabioscience.com

This compound is a prime example of an Fmoc-protected fatty amino acid. The presence of the Fmoc group allows for its direct incorporation into a growing peptide chain using standard SPPS protocols. chemimpex.com The long fatty acid component of this molecule is of particular interest as it can be used to introduce a lipid moiety into a peptide sequence. This modification can enhance the peptide's ability to interact with cell membranes, improve its stability, and alter its solubility characteristics. chemimpex.com The amphiphilic nature of such modified peptides, possessing both hydrophilic and hydrophobic regions, makes them valuable in the development of drug delivery systems and other biomaterials. chemimpex.com

Historical Development and Contemporary Relevance of Tetradecanoic Acid Derivatives in Bio-conjugation Research.

Tetradecanoic acid, more commonly known as myristic acid, is a 14-carbon saturated fatty acid. wikipedia.org In biological systems, the covalent attachment of a myristoyl group to a protein, a process known as myristoylation, is a well-established post-translational modification. wikipedia.orgcreative-proteomics.com This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and typically occurs at an N-terminal glycine (B1666218) residue of the target protein. wikipedia.orgnih.govnih.gov Myristoylation plays a critical role in a multitude of cellular processes by facilitating protein-membrane interactions and mediating protein-protein interactions. wikipedia.orgcreative-proteomics.comnih.gov It is integral to signal transduction pathways and has been implicated in immune responses and viral infectivity. wikipedia.orgnih.gov

The strategic use of myristic acid and its derivatives has extended into the field of bioconjugation, which involves the chemical linking of two molecules, at least one of which is a biomolecule. rsc.org The goal of bioconjugation is often to create hybrid molecules with novel or enhanced functionalities. mdpi.com For instance, attaching a fatty acid like myristic acid to a drug molecule can create a lipid prodrug. This strategy has been shown to enhance the central nervous system pharmacokinetics of certain targeted protein degraders. acs.org

Derivatives of tetradecanoic acid, such as this compound, are valuable tools in this context. They provide a chemical handle for the controlled introduction of a myristoyl group into peptides and other molecules. chemimpex.com This allows researchers to mimic natural myristoylation or to create novel bioconjugates with tailored properties. For example, the incorporation of this lipidated amino acid can be used to improve the delivery of therapeutic peptides or to develop new probes for studying biological systems. The synthesis of bioconjugates involving fatty acids and other biologically active molecules is an active area of research with potential applications in the development of new anticancer agents and other therapeutics. mdpi.com

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHFZFNWWDVLX-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Derivatization of 2s 2 Fmoc Amino Tetradecanoic Acid

Enantioselective Synthesis of the (2S)-2-aminotetradecanoic acid Scaffold

The critical structural feature of the target molecule is the stereocenter at the alpha-carbon. Establishing the correct (S)-configuration is paramount, and several strategies can be employed for the enantioselective synthesis of the parent amino acid, (2S)-2-aminotetradecanoic acid.

Classical and Enzymatic Resolution: A common approach begins with the synthesis of a racemic mixture of 2-aminotetradecanoic acid, which can then be resolved into its constituent enantiomers. Racemic synthesis can be achieved through methods like the Strecker synthesis, starting from tridecanal. The resolution of the resulting racemic mixture is a critical step. rsc.org One effective method is diastereomeric salt formation, where the racemic amino acid is treated with a pure chiral acid or base, forming diastereomeric salts that can be separated by fractional crystallization due to their different physical properties. libretexts.org

Alternatively, enzymatic resolution offers a highly selective and green chemistry approach. libretexts.org Enzymes such as aminoacylases can selectively hydrolyze the N-acetylated derivative of the L-amino acid from a racemic mixture, allowing for the separation of the desired L-enantiomer from the unreacted D-enantiomer. libretexts.org Another powerful enzymatic method is dynamic kinetic resolution (DKR), which combines stereoselective enzymatic transformation with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org For example, a D-amino acid oxidase can convert the D-enantiomer to the corresponding α-keto acid, which is then stereoselectively transaminated to the L-amino acid by a transaminase, effectively converting the entire racemic mixture to the L-form. nih.gov

Asymmetric Synthesis: Direct asymmetric synthesis provides an elegant route to the enantiomerically pure amino acid without the need for resolution. These methods often employ chiral auxiliaries or catalysts. For instance, asymmetric alkylation of a glycine (B1666218) enolate equivalent bearing a covalently attached chiral auxiliary is a well-established method. More recently, catalytic asymmetric methods, including photoredox-mediated reactions, have been developed for the synthesis of a wide range of unnatural α-amino acids. ineosopen.orgrsc.orgrsc.org These methods often involve the addition of radical precursors to chiral imine derivatives, providing access to functionalized amino acids with high stereocontrol. rsc.org The synthesis of long-chain amino acids like 2-aminotetradecanoic acid can be adapted from these modern catalytic approaches.

| Method | Principle | Key Reagents/Steps | Advantages | Challenges |

| Classical Resolution | Formation and separation of diastereomeric salts. rsc.org | Racemic amino acid, chiral resolving agent (e.g., tartaric acid). libretexts.org | Well-established, scalable. | Tedious, max 50% theoretical yield per enantiomer. |

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer. libretexts.org | Racemic N-acyl amino acid, acylase enzyme. libretexts.org | High enantioselectivity, mild conditions. | Requires screening for suitable enzymes. |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ racemization. rsc.org | Racemase, stereoselective hydrolase/oxidase. rsc.org | Potentially 100% yield. | Requires a compatible enzyme system. |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to direct stereochemistry. nih.govcore.ac.uk | Chiral auxiliary, stoichiometric or catalytic chiral reagent. core.ac.uk | Direct access to enantiopure product, high efficiency. | Catalyst/auxiliary can be expensive, may require optimization. |

Fmoc-Protection Strategies and Orthogonal Protecting Group Chemistry for the Amino Functionality

Once the (2S)-2-aminotetradecanoic acid scaffold is obtained, the α-amino group is protected to prevent unwanted side reactions during subsequent chemical steps, such as peptide coupling. The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its unique cleavage conditions. rsc.org

The protection is typically achieved by reacting the amino acid with an Fmoc-donating reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic aqueous conditions.

A key concept in multi-step synthesis is orthogonality . fiveable.menih.gov Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.deresearchgate.net This allows for the selective deprotection of one functional group while others remain intact. The Fmoc/tBu (tert-butyl) strategy is the most common orthogonal scheme in solid-phase peptide synthesis (SPPS). iris-biotech.de The Nα-Fmoc group is temporary and is cleaved by a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). youtube.com In contrast, permanent side-chain protecting groups, such as the tert-butyl group used for acids (Asp, Glu) and alcohols (Ser, Thr), are labile to strong acids like trifluoroacetic acid (TFA). iris-biotech.de This orthogonality ensures that the N-terminus can be repeatedly deprotected for chain elongation without disturbing the side-chain protections, which are only removed at the final cleavage step.

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | 20% Piperidine in DMF iris-biotech.de | Acid-labile groups (e.g., tBu, Trt) |

| tert-Butoxycarbonyl | Boc | α-Amino, Side-chain Amino (Lys) | Strong Acid (e.g., TFA) iris-biotech.de | Base-labile groups (Fmoc), Pd-labile groups |

| tert-Butyl | tBu | Side-chain Carboxyl (Asp), Hydroxyl (Ser) | Strong Acid (e.g., TFA) iris-biotech.de | Base-labile groups (Fmoc) |

| Trityl | Trt | Side-chain Thiol (Cys), Amide (Asn) | Mild Acid (e.g., 1-2% TFA in DCM) sigmaaldrich.com | Base-labile groups (Fmoc) |

| Allyloxycarbonyl | Alloc | Side-chain Amino (Lys) | Pd(0) catalyst sigmaaldrich.com | Acid-labile and Base-labile groups |

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning the synthesis of (2S)-2-(Fmoc-amino)tetradecanoic acid from a small, exploratory scale to a larger, multi-gram scale for academic research presents several challenges.

Solubility and Purification: The long C12 alkyl chain in the tetradecanoic acid moiety makes the compound and its precursors highly lipophilic and potentially poorly soluble in common polar solvents used in peptide chemistry. nih.gov This can complicate reaction conditions and, most significantly, purification. While chromatography is effective at a small scale, it becomes cumbersome and costly for larger quantities. Developing a robust crystallization or recrystallization protocol is often the most critical step for process optimization. ajpamc.com Solvents like toluene (B28343) have been shown to be effective for purifying other Fmoc-amino acids via recrystallization, which efficiently removes common impurities. ajpamc.com

Reagent Stoichiometry and Cost: On a larger scale, the cost and handling of reagents become more significant. Optimizing the stoichiometry of expensive reagents, such as chiral catalysts or Fmoc-OSu, is essential. For instance, using the less expensive Fmoc-Cl might be preferable to Fmoc-OSu for the protection step, although it may require more careful control of pH.

Monitoring and Purity Analysis: Efficient and reliable monitoring of reaction progress is key to successful scale-up. Techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure the reaction has gone to completion before proceeding with work-up and purification. The purity of the final Fmoc-amino acid is critical, as impurities can be incorporated into subsequent syntheses, leading to difficult-to-separate byproducts. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the final purity of the product. youtube.com

Integration of 2s 2 Fmoc Amino Tetradecanoic Acid in Peptide Synthesis and Bioconjugation Research

Application in Solid-Phase Peptide Synthesis (SPPS) of Fatty Acid-Modified Peptides

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The use of (2S)-2-(Fmoc-amino)tetradecanoic acid is a direct and efficient approach for producing fatty acid-modified peptides. chemimpex.com In Fmoc-based SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to a solid resin support. americanpeptidesociety.orgnih.gov The Fmoc group on the α-amino position of the incoming amino acid prevents unwanted side reactions and polymerization. youtube.compeptide.com This protecting group is selectively removed with a mild base, typically piperidine (B6355638), to allow the next Fmoc-protected amino acid to be coupled. youtube.comyoutube.com

Incorporating this compound into a peptide sequence via SPPS allows for the precise, site-specific placement of the tetradecanoyl moiety. chemimpex.com The long aliphatic chain enhances the hydrophobicity of the resulting peptide, which can be advantageous for creating membrane-active peptides or improving the stability and bioavailability of peptide drugs. chemimpex.comchemimpex.com This lipidation strategy is widely employed to modulate the biological activity and therapeutic properties of peptides. pepdd.com

Elucidation of Optimal Coupling Reagents and Conditions for this compound Incorporation

The successful incorporation of any amino acid in SPPS, including the sterically demanding and hydrophobic this compound, hinges on achieving high coupling efficiency. This is accomplished by activating the carboxylic acid group of the incoming amino acid to facilitate the formation of a stable amide bond with the free N-terminal amine of the resin-bound peptide chain. The choice of coupling reagent is critical to maximize yield, minimize side reactions like racemization, and overcome challenges associated with "difficult sequences." americanpeptidesociety.org

Several classes of coupling reagents are employed in Fmoc-SPPS. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective activators but can cause racemization if used alone. peptide.comamericanpeptidesociety.org To suppress this, they are almost always used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org

More commonly, modern peptide synthesis relies on aminium/uronium-based reagents, which are highly efficient and lead to minimal racemization, especially when an additive is present. peptide.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their rapid reaction times and high efficiency. americanpeptidesociety.orgpeptide.com For a bulky amino acid like this compound, a potent activator like HATU or HBTU is often preferred to ensure the coupling reaction goes to completion.

| Reagent Class | Examples | Key Characteristics | Common Additives |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) | Cost-effective; DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com | HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole) |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient, fast reaction rates, and low racemization. americanpeptidesociety.orgpeptide.com HATU is particularly effective for sterically hindered couplings. | Generally used with a base like DIPEA (N,N-Diisopropylethylamine) or Collidine. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Very effective, especially for coupling N-methylated amino acids. peptide.com | DIPEA |

Strategies for Site-Specific and Regioselective Acylation

A primary advantage of using this compound in SPPS is the ability to achieve precise, site-specific acylation. By treating it as a standard building block in the synthesis cycle, the tetradecanoyl group can be introduced at any desired position along the peptide backbone. Most commonly, it is added to the N-terminus of the peptide chain. pepdd.com

For regioselective acylation on an amino acid side chain, an orthogonal protection strategy is required. This involves using an amino acid residue within the peptide sequence that has a side-chain protecting group that can be removed without affecting other protecting groups or the resin linkage. peptide.com For example, a lysine (B10760008) residue protected with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group can be selectively deprotected on-resin. The now-free ε-amino group of the lysine can then be acylated with tetradecanoic acid in a subsequent step before the final cleavage of the peptide from the resin. This allows for the creation of peptides with fatty acid chains branching from specific internal or C-terminal locations.

Beyond direct synthesis, advanced methods like bioorthogonal chemistry offer alternative routes for site-specific modification. nih.gov This involves incorporating an unnatural amino acid containing a unique reactive handle (e.g., an azide (B81097) or alkyne) into the peptide via SPPS. After synthesis and purification, a fatty acid derivative containing the complementary reactive partner is conjugated to the peptide in solution. nih.gov

Challenges and Solutions in Incorporating Long-Chain Fatty Amino Acids via SPPS

Several strategies have been developed to mitigate these issues:

Microwave-Assisted SPPS: Applying microwave energy can accelerate reaction rates for both coupling and deprotection, helping to overcome the kinetic barriers caused by steric hindrance and aggregation. nih.gov

Optimized Solvent Systems: While N,N-dimethylformamide (DMF) is the standard solvent for SPPS, mixtures containing more polar or "chaotropic" (structure-disrupting) solvents can improve the solvation of aggregating peptide chains. nih.govresearchgate.net

High-Potency Reagents: Using stronger coupling reagents like HATU or HCTU can help drive the acylation reaction to completion, even in sterically hindered or aggregation-prone sequences. americanpeptidesociety.org

Double Coupling and Capping: Repeating the coupling step ("double coupling") can help ensure that all free amines have reacted. Following the coupling step with an acetylation or "capping" step using a reagent like acetic anhydride (B1165640) permanently blocks any unreacted amines, preventing the formation of deletion sequences in subsequent cycles. iris-biotech.de

Solution-Phase Approaches for Peptide-Tetradecanoic Acid Conjugation

While SPPS is dominant, solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), offers an alternative for creating fatty acid-peptide conjugates. americanpeptidesociety.orgnih.gov In this approach, the peptide is synthesized and purified first, and then the fatty acid is conjugated to it in a suitable solvent system. creative-peptides.com

Direct conjugation is a common method, where the carboxyl group of tetradecanoic acid is activated and reacted with a free amino group on the peptide, such as the N-terminal α-amino group or the ε-amino group of a lysine residue, to form a stable amide bond. creative-peptides.com The same types of coupling reagents used in SPPS, particularly carbodiimides like DIC and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt, are used to facilitate this reaction in solution. peptide.comamericanpeptidesociety.org

A key advantage of solution-phase conjugation is that it avoids the aggregation issues that can plague SPPS when dealing with highly hydrophobic sequences. nih.gov The reaction conditions, such as solvent composition and reactant concentration, can be more easily optimized. Recently, novel and highly efficient coupling reagents like T3P® (propylphosphonic anhydride) have been shown to mediate rapid and clean peptide bond formation in solution with water-soluble byproducts, simplifying purification. nih.gov

Post-Synthetic Modification and Cleavage Strategies for this compound-Containing Peptides

The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which simultaneously removes any remaining acid-labile side-chain protecting groups. thermofisher.com For peptides synthesized using the Fmoc strategy, this is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com

The cleavage process generates highly reactive cationic species from the protecting groups, which can undesirably modify sensitive amino acid residues like Tryptophan, Tyrosine, Methionine, or Cysteine. nih.gov To prevent these side reactions, the TFA is mixed with a "cocktail" of scavenger molecules that trap these reactive species. thermofisher.comnih.gov The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence.

| Cocktail Name/Composition | Scavengers | Primary Use Case |

|---|---|---|

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" and robust cocktail for complex peptides containing multiple sensitive residues like Arg, Cys, Met, and Trp. sigmaaldrich.comnih.gov |

| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common, non-malodorous cocktail suitable for most peptides, especially those containing Arg(Pbf) and Trp(Boc). sigmaaldrich.com |

| TFA/DCM | TFA/dichloromethane (e.g., 1:1) | A mild cleavage for very acid-sensitive resins (e.g., 2-chlorotrityl resin) to release protected peptide fragments. researchgate.net |

After cleavage, the highly hydrophobic nature of the tetradecanoylated peptide can make its isolation challenging. The peptide is typically precipitated from the TFA solution by adding cold diethyl ether. thermofisher.com The crude peptide is then collected by centrifugation, washed to remove residual scavengers, and dried. Final purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic and Research Applications of 2s 2 Fmoc Amino Tetradecanoic Acid in Modulating Peptide Properties

Investigating the Influence of Tetradecanoic Acid Moiety on Peptide Hydrophobicity and Membrane Interactions

The introduction of a tetradecanoic acid moiety, a 14-carbon fatty acid chain, significantly increases the hydrophobicity of a peptide. nih.gov This modification is a key strategy to enhance the interaction of peptides with biological membranes. nih.govchemimpex.com The long aliphatic chain of the tetradecanoic acid facilitates hydrophobic interactions with the lipid core of cell membranes, effectively anchoring the peptide to the membrane surface. nih.govchemimpex.com

This increased hydrophobicity is a critical factor in the design of membrane-active peptides. chemimpex.com The interaction is often driven by the alkyl chain of the fatty acid penetrating the hydrophobic region of the lipid bilayer, while charged amino acid residues in the peptide sequence can further stabilize this interaction through electrostatic interactions with the lipid headgroups. nih.gov Molecular dynamics simulations have suggested that the myristoyl moiety, derived from tetradecanoic acid, can deeply immerse itself and adjacent amino acid residues, such as tryptophan, into the hydrophobic core of the membrane. nih.gov This enhanced membrane association can be crucial for the peptide's biological activity, influencing its ability to traverse membranes or interact with membrane-bound targets.

The amphipathic nature of the resulting lipopeptide, with its hydrophobic fatty acid tail and more hydrophilic peptide backbone, is a key determinant of its interaction with lipid bilayers. chemimpex.com This characteristic is leveraged in the development of various therapeutic peptides, including those with antimicrobial or cell-penetrating properties.

Strategies for Enhancing Peptide Stability and Pharmacokinetic Profile via Fatty Acylation.

Fatty acylation, including the use of (2S)-2-(Fmoc-amino)tetradecanoic acid, is a widely employed strategy to improve the stability and pharmacokinetic properties of therapeutic peptides. The attachment of the fatty acid can shield the peptide from enzymatic degradation and alter its distribution and elimination in the body.

Research into Albumin Binding and Serum Half-Life Extension of Modified Peptides.

A primary mechanism by which fatty acylation extends the serum half-life of peptides is through its ability to promote binding to serum albumin. Albumin, the most abundant protein in blood plasma, functions as a carrier for various molecules, including fatty acids. By attaching a tetradecanoyl group, the modified peptide can reversibly bind to the hydrophobic pockets of albumin. This binding sequesters the peptide from rapid renal clearance and enzymatic degradation, thereby prolonging its circulation time in the bloodstream. This strategy has been successfully applied to improve the pharmacokinetic profiles of various peptide-based drugs.

Modulation of Proteolytic Stability through Fatty Acid Conjugation.

The conjugation of a fatty acid, such as tetradecanoic acid, can significantly enhance a peptide's resistance to proteolytic enzymes. The bulky lipid chain can sterically hinder the approach of proteases to the peptide backbone, preventing cleavage of amide bonds. This increased stability is crucial for peptides intended for therapeutic use, as it helps to maintain their structural integrity and biological activity for a longer duration in the physiological environment. Research has shown that increasing the hydrophobicity of peptides through fatty acylation can lead to improved stability. chemimpex.com

Exploration of Cell Permeability and Trans-membrane Transport Mechanisms.

The ability of a therapeutic peptide to cross cell membranes is often a limiting factor in its efficacy. Fatty acylation with moieties like tetradecanoic acid can enhance cell permeability, although the precise mechanisms are complex and can vary depending on the peptide and the cell type.

Contributions to Conformational Studies of Modified Peptides.

The introduction of a this compound residue can have a significant impact on the conformational properties of a peptide. The flexible nature of the long alkyl chain can influence the folding and secondary structure of the peptide backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the three-dimensional structure of these modified peptides in environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE), a solvent known to induce helical structures in peptides. tandfonline.com

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Fatty Acid-Modified Peptide Analogs for Therapeutic Research

The covalent attachment of fatty acids to peptides, a process known as lipidization or acylation, is a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as their short plasma half-life and low oral bioavailability. tandfonline.comnih.gov Peptides are often susceptible to rapid clearance and enzymatic degradation. nih.gov By introducing a lipid moiety, the resulting lipopeptide can bind to serum albumin, a natural transport protein in the blood. tandfonline.com This binding shields the peptide from degradation and slows its clearance, thereby extending its duration of action. tandfonline.comresearchgate.net (2S)-2-(Fmoc-amino)tetradecanoic acid is a key reagent in this field, allowing for the precise, site-specific incorporation of a C14 fatty acid into a peptide sequence during SPPS.

Research on Glucagon-Like Peptide-1 (GLP-1) Analogues with Tetradecanoic Acid Modifications

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a vital role in regulating glucose homeostasis. nih.gov However, native GLP-1 has a very short half-life of only a few minutes, limiting its therapeutic potential. nih.gov A successful strategy to prolong its action has been the development of acylated GLP-1 analogues. capes.gov.br

Research in this area has systematically explored how the length and nature of the attached fatty acid influence the drug's pharmacokinetic profile. Studies on GLP-1 derivatives have shown a clear relationship between the length of the fatty acid chain and the protraction of the drug's effect in vivo. acs.org For instance, increasing the fatty acid chain length from C10 to C14 significantly increases the half-life. acs.org Liraglutide, a successful once-daily GLP-1 analogue, is acylated with a C16 fatty acid. acs.org The development of such drugs relies on the availability of building blocks like this compound, which enable chemists to synthesize a variety of analogues with different fatty acid lengths (e.g., C12, C14, C16) to optimize properties like receptor potency and albumin binding affinity, ultimately balancing efficacy and duration of action. acs.org Semaglutide, a once-weekly GLP-1 analogue, further refined this approach by modifying both the peptide backbone and the fatty acid linker to achieve a longer half-life and high receptor potency. capes.gov.br

Development of Novel Peptide Therapeutics with Enhanced Bioavailability

The use of this compound allows for the rational design of lipopeptides with improved stability and absorption characteristics. For example, studies on the antimicrobial peptide Figainin 1 showed that modification with a C10 fatty acid enhanced its stability against proteinase K and in serum. acs.org By systematically incorporating fatty acids of varying lengths (C12, C14, C16, etc.) into a peptide sequence, researchers can fine-tune the molecule's amphipathic properties. chemimpex.comacs.org This allows for a balance between the hydrophobicity needed for membrane interaction and the solubility required for formulation and systemic distribution, ultimately leading to the development of more effective peptide-based drugs. chemimpex.com

Role in the Total Synthesis and Analogue Development of Complex Natural Products

Many biologically active natural products are peptides or depsipeptides that incorporate non-proteinogenic amino acids and fatty acid components. The total synthesis of these complex molecules and their analogues is a significant challenge in organic chemistry and is crucial for confirming their structure, providing a sustainable supply for further study, and enabling the exploration of structure-activity relationships (SAR). This compound serves as a specialized building block for introducing a specific fatty acid moiety during the synthesis of these natural products.

Research on the Incorporation of Fatty Acid Units in Kahalalide Depsipeptides

The kahalalides are a family of depsipeptides isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp. acs.orgnih.gov These compounds exhibit a range of biological activities, including antitumor, antimicrobial, and immunosuppressive effects. researchgate.net A defining structural feature of the kahalalides is the presence of a fatty acid linked to the N-terminus of the peptide chain. nih.govresearchgate.net The specific fatty acid varies among the different kahalalide members. nih.gov

For example, Kahalalide F, which entered phase II clinical trials for cancer treatment, is a complex tridecapeptide containing several unusual amino acids. nih.govresearchgate.net Its synthesis and the synthesis of its analogues require the incorporation of specific fatty acid-amino acid conjugates. While natural kahalalides contain a variety of fatty acids (e.g., 5-methylhexanoic acid in Kahalalide F, butyric acid in Kahalalide C), the use of building blocks like this compound allows chemists to create novel analogues. acs.orgnih.gov By replacing the natural fatty acid with a tetradecanoic acid residue, researchers can investigate how this specific lipid component influences the compound's biological activity and physical properties.

Interactive Table 2: Fatty Acid Components in Selected Kahalalide Natural Products

| Kahalalide | Fatty Acid Moiety | Source |

| Kahalalide A | 2-Methylbutyric acid | acs.org |

| Kahalalide B | 5-Methylhexanoic acid | acs.org |

| Kahalalide C | Butyric acid | acs.org |

| Kahalalide D | 3-Hydroxy-7-methyloctanoic acid | acs.org |

| Kahalalide F | 5-Methylhexanoic acid | nih.gov |

| Kahalalide R₁ | 7-Methyloctanoic acid | nih.gov |

Structure-Activity Relationship Studies in Natural Product Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. acs.org For complex natural products like the kahalalides, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied. researchgate.net

Development of Chemical Probes and Tracers for Biological Systems

Chemical probes are essential tools in chemical biology for interrogating complex biological systems. These molecules are designed to interact with specific biomolecules (e.g., proteins, enzymes) to study their function, localization, and dynamics. The amphipathic nature of this compound, combining a polar amino acid head with a long hydrophobic tail, makes it a valuable component in the design of certain types of probes. chemimpex.com

The incorporation of a tetradecanoic acid residue can be used to create peptide-based probes that target or anchor to cell membranes or the hydrophobic pockets of proteins. chemimpex.com For example, a peptide designed to inhibit an intracellular protein could be modified with this fatty acid to enhance its cell permeability. nih.gov Once inside the cell, the probe could be used for various applications, such as affinity purification of its target protein or imaging its subcellular localization if the probe is also tagged with a fluorescent dye or a biotin (B1667282) label. chemimpex.commerckmillipore.com While specific published examples of this compound in probes are not prominent, its properties align with the principles of probe design, particularly for studying protein-lipid interactions and membrane-associated proteins. The Fmoc-protected amino acid allows for its straightforward integration into a larger probe molecule using standard peptide synthesis chemistry. nih.govnih.gov

Application of Click Chemistry with this compound Derivatives for Metabolic Labeling Research

Metabolic labeling is a powerful technique used to study the dynamics of biomolecules within living systems. The strategy involves introducing a modified version of a natural substrate, containing a bioorthogonal chemical reporter (a "tag"), into a cell or organism. nih.gov This tagged substrate is then processed by the cell's metabolic machinery and incorporated into larger biomolecules like proteins or lipids. nih.gov The bioorthogonal tag, typically a small, non-native functional group like an azide (B81097) or an alkyne, does not interfere with the cell's normal processes. thermofisher.comresearchgate.net

Derivatives of this compound are ideal candidates for probes in metabolic labeling studies, particularly for investigating protein lipidation. To be used in this context, the fatty acid portion of the molecule would be synthesized with a terminal alkyne or azide group. This modified, "clickable" lipidated amino acid can then be used in solid-phase peptide synthesis (SPPS) due to the presence of the Fmoc protecting group. cam.ac.uk The resulting peptide, containing the clickable fatty acid, can be introduced to cells.

Once incorporated, the azide or alkyne tag can be specifically detected through a "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.orgpeptide.com This reaction covalently attaches a probe, such as a fluorescent dye for imaging or a biotin tag for affinity purification and mass spectrometry-based identification, to the labeled biomolecule. nih.govthermofisher.com This approach allows researchers to track the metabolic fate of the fatty acid, identify proteins that undergo modification with this lipid, and visualize their subcellular localization. nih.govfrontiersin.org While radioisotope labeling has been a traditional method for tracing metabolism, bioorthogonal click chemistry provides a non-radioactive, versatile, and highly sensitive alternative compatible with modern high-throughput analysis. isotope.comspringernature.com

Table 1: Metabolic Labeling Workflow Using a Clickable this compound Derivative This table outlines the general steps and components for a metabolic labeling experiment designed to study protein acylation using a hypothetical clickable derivative.

| Step | Action | Description | Key Reagents | Detection Method |

|---|---|---|---|---|

| 1 | Probe Synthesis | A derivative of this compound is synthesized with a terminal alkyne on the fatty acid chain. | (2S)-2-(Fmoc-amino)tetradec-13-ynoic acid | N/A |

| 2 | Peptide Synthesis | The clickable amino acid is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. nih.gov | Fmoc-protected amino acids, peptide synthesizer, resin | N/A |

| 3 | Metabolic Incorporation | The synthesized peptide probe is introduced to cultured cells and is taken up and processed by cellular machinery, potentially acylating target proteins. nih.gov | Cell culture media, peptide probe | N/A |

| 4 | Cell Lysis & Click Reaction | Cells are lysed, and the proteome is harvested. A click reaction (CuAAC) is performed to attach a reporter molecule to the alkyne tag on the probe. thermofisher.com | Azide-fluorophore (for imaging) or Azide-biotin (for enrichment), Copper(I) catalyst | Fluorescence or Biotin |

Design of Bioconjugates for Imaging and Delivery Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. chemimpex.com this compound is a valuable building block in this field due to its amphiphilic nature—possessing both hydrophobic (the fatty acid tail) and hydrophilic (the amino acid) characteristics—and its synthetic versatility afforded by the Fmoc group. chemimpex.comchemimpex.com

In drug delivery research, derivatives of Fmoc-amino acids can self-assemble into nanostructures, such as micelles, which can encapsulate poorly soluble drugs. A notable study investigated a series of polyethylene (B3416737) glycol (PEG)-conjugated Fmoc-amino acids as nanocarriers for the anticancer drug paclitaxel. elsevierpure.com The research demonstrated that conjugates of PEG with Fmoc-amino acids could form stable nanomicelles that effectively load and deliver the drug. The specific amino acid played a critical role in the stability and drug-loading capacity of the nanocarrier, highlighting the importance of the carrier-drug interaction, which includes π-π stacking from the Fmoc group and hydrophobic interactions. elsevierpure.com Although this compound was not one of the eight specific conjugates tested, its long lipid chain would be expected to significantly enhance hydrophobic interactions, potentially leading to highly stable and efficient drug delivery vehicles. chemimpex.comelsevierpure.com

For imaging applications, the same principles of bioconjugation apply. The molecule can be linked to imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI). chemimpex.comsigmaaldrich.com By incorporating this lipidated amino acid into a peptide that targets a specific cell type or receptor, researchers can create probes that deliver an imaging agent to a precise location in the body. The clickable derivatives discussed previously are also highly applicable here, providing a straightforward method to attach imaging agents to the molecule after its incorporation into a larger targeting vehicle like a peptide or protein. peptide.com

Table 2: Properties of PEGylated Fmoc-Amino Acid (PFA) Nanocarriers for Paclitaxel (PTX) Delivery Data synthesized from a study on PFA conjugates, illustrating how the amino acid component influences the properties of the resulting drug delivery nanomicelle. elsevierpure.com PFA2, derived from Lysine (B10760008), showed the most favorable characteristics.

| Conjugate | Key Structural Feature | Particle Size (nm) | Critical Micelle Conc. (CMC) (mg/L) | PTX Loading Capacity (%) |

|---|---|---|---|---|

| PFA1 | Fmoc-Gly | 29.3 | 7.94 | 19.5 |

| PFA2 | Fmoc-Lys(Cbz) | 16.7 | 3.16 | 24.5 |

| PFA3 | Fmoc-Phe | 20.9 | 5.01 | 21.6 |

| PFA4 | Fmoc-Trp(Boc) | 22.1 | 6.31 | 22.0 |

Analytical Methodologies and Characterization Strategies for 2s 2 Fmoc Amino Tetradecanoic Acid and Its Conjugates in Research

Chromatographic Techniques for Purity Assessment and Isolation of Complex Conjugates

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for both assessing the purity of the (2S)-2-(Fmoc-amino)tetradecanoic acid starting material and for isolating the more complex lipopeptide conjugates synthesized from it. ulster.ac.uknih.gov

Reversed-phase HPLC (RP-HPLC) is the most common technique used. ulster.ac.uk It separates molecules based on their hydrophobicity. For purity analysis of the initial Fmoc-protected amino acid, a C18 column is typically employed. google.comajpamc.com The compound is eluted using a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. google.com Detection is commonly performed using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group has a strong chromophore that absorbs light, typically monitored at wavelengths around 220 nm or 254 nm. google.comrsc.org Purity levels are expected to be high, often ≥99%, for use in solid-phase peptide synthesis (SPPS). sigmaaldrich.com

When isolating complex conjugates, such as lipopeptides containing the tetradecanoyl moiety, RP-HPLC serves as a powerful purification tool. researchgate.netresearchgate.net The increased hydrophobicity from the lipid chain results in longer retention times on the column compared to non-lipidated peptide analogues. This property is exploited to separate the desired lipopeptide from deletion sequences or other impurities generated during synthesis. researchgate.net The collected fractions containing the purified conjugate can then be lyophilized for further use or analysis. nih.gov

Interactive Data Table: Typical RP-HPLC Conditions

| Parameter | Setting for Purity Assessment | Setting for Conjugate Isolation | Rationale |

| Column | Analytical C18 (e.g., 4.6 mm i.d.) | Semi-preparative or Preparative C18 (e.g., >10 mm i.d.) | Analytical columns for high-resolution separation of small samples; preparative columns for handling larger quantities for purification. ulster.ac.uknih.gov |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, sharpening peaks and improving separation of peptides. google.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic solvent that elutes hydrophobic compounds from the C18 stationary phase. google.com |

| Gradient | Steep gradient (e.g., 5-95% B in 20 min) | Shallow gradient (e.g., 30-80% B in 40 min) | Steep gradients are used for rapid purity checks. Shallow gradients provide better resolution for separating complex mixtures during purification. researchgate.netnih.gov |

| Flow Rate | ~1.0 mL/min | Variable, dependent on column diameter (e.g., 5-20 mL/min) | Flow rate is scaled with the column size to maintain optimal separation efficiency. google.comresearchgate.net |

| Detection | UV at 220 nm or 254 nm | UV at 215-220 nm | The Fmoc group and peptide bonds absorb strongly in the UV range, allowing for sensitive detection. google.comresearchgate.net |

Advanced Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Final Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its synthetic intermediates. nih.govresearchgate.net Both one-dimensional (1H-NMR) and two-dimensional (13C-NMR) techniques are employed to provide a complete picture of the molecule's covalent structure.

In the ¹H-NMR spectrum, characteristic signals confirm the presence of all key components:

Fmoc Group: A series of multiplets in the aromatic region (typically ~7.3-7.8 ppm) correspond to the protons of the fluorenyl rings. rsc.org

Aliphatic Chain: A prominent triplet signal around 0.8-0.9 ppm signifies the terminal methyl (CH₃) group of the tetradecanoyl chain. A complex series of multiplets in the upfield region (~1.2-1.6 ppm) represents the numerous methylene (B1212753) (CH₂) groups of the long fatty acid chain. rsc.org

Amino Acid Backbone: Signals corresponding to the α-proton (CH) and the protons of the Fmoc-linker are also identifiable. rsc.org

¹³C-NMR spectroscopy complements the proton data, providing confirmation of the carbon skeleton. Key signals include those for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the distinct signals for the methyl and methylene carbons of the aliphatic chain. researchgate.net For more complex conjugates, advanced 2D-NMR experiments like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the correct assembly of the final product. mdpi.com

Mass Spectrometry-Based Approaches for Peptide Sequence Verification and Modification Site Analysis

Mass spectrometry (MS) is a critical technique for verifying the molecular weight and sequence of peptides and lipopeptides. nih.gov It is used to confirm the successful incorporation of this compound into a peptide chain and to ensure the final product has the correct mass. mdpi.com

Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are two commonly used MS techniques. mdpi.com ESI-MS is often coupled with HPLC (LC-MS) and provides highly accurate mass measurements of the eluting compounds, confirming the molecular weight of the purified lipopeptide. researchgate.net

Tandem mass spectrometry (MS/MS) is employed for sequence verification. researchgate.net In an MS/MS experiment, the parent ion of the lipopeptide is selected and fragmented. The resulting fragment ions (typically b- and y-ions) produce a spectrum that allows the amino acid sequence to be read. The mass difference between adjacent peaks in a series corresponds to the mass of a specific amino acid residue. The presence of a large mass gap corresponding to the (2S)-2-aminotetradecanoic acid residue confirms its position within the sequence. This method is invaluable for identifying the exact site of the lipid modification and for detecting any potential synthesis errors, such as amino acid deletions. sigmaaldrich.comnih.gov

Stereochemical Analysis of this compound in Complex Systems

Controlling the stereochemistry of amino acids is crucial in peptide synthesis, as the chirality of the building blocks dictates the three-dimensional structure and biological function of the final peptide. It is essential to verify that the starting material is the pure (2S) enantiomer and that no racemization occurs during synthesis.

Standard reversed-phase HPLC cannot distinguish between enantiomers (the L-form, (2S), and the D-form, (2R)). sigmaaldrich.com Therefore, specialized chiral chromatography methods are required. phenomenex.comsigmaaldrich.com Two main approaches are used:

Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method. The Fmoc-protected amino acid is analyzed on an HPLC column where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have proven effective for separating the enantiomers of N-Fmoc protected amino acids. phenomenex.comsigmaaldrich.com The different interactions between the enantiomers and the chiral phase lead to different retention times, allowing for their separation and quantification. sigmaaldrich.com Enantiomeric purity is often required to be ≥99.8% for high-quality peptide synthesis. sigmaaldrich.comphenomenex.com

Indirect Separation via Diastereomer Formation: In this method, the amino acid enantiomers are first reacted with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers. nih.govmdpi.com These diastereomeric pairs have different physical properties and can be separated on a standard achiral RP-HPLC column. nih.gov While effective, this method requires an additional reaction step. sigmaaldrich.com

These methods are critical for quality control of the initial building block and can also be applied to the analysis of the final peptide conjugate after hydrolysis to ensure stereochemical integrity has been maintained throughout the synthetic process. mdpi.com

Future Directions and Emerging Research Perspectives

Rational Design and Computational Approaches for (2S)-2-(Fmoc-amino)tetradecanoic acid-Modified Peptides

The incorporation of this compound into peptides imparts significant lipophilicity, which can enhance membrane interaction, improve stability, and modulate biological activity. Future research will increasingly rely on rational design and computational methods to harness these properties effectively.

Detailed Research Findings: Rational design strategies aim to create novel peptides with specific functions by carefully selecting their composition and structure. nih.gov For lipopeptides, this involves optimizing the interplay between the hydrophobic lipid portion and the hydrophilic peptide backbone to achieve desired outcomes, such as antimicrobial or antiviral activity. scielo.brnih.gov The de novo design of short antimicrobial lipopeptides, for example, has shown that the length of the fatty acid chain and the charge of the peptide sequence are critical for antibacterial efficacy and toxicity. scielo.br

Computational tools are becoming indispensable in this process. Molecular dynamics (MD) simulations can predict how peptides modified with this compound will self-assemble in aqueous environments or interact with biological membranes. nih.gov These simulations provide insights into the formation of nanostructures, such as fibrils or vesicles, driven by a balance of aromatic stacking from the Fmoc-group, hydrophobic interactions from the lipid tail, and electrostatic forces from the peptide sequence. nih.gov Furthermore, computational models can predict the antimicrobial potential of a designed sequence, guiding the synthesis of the most promising candidates and reducing reliance on empirical screening. nih.gov This predictive power accelerates the development of potent and selective lipopeptides for therapeutic applications.

| Computational Method | Application in Lipopeptide Design | Predicted Properties | Relevant Findings |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Predicting the self-assembly of Fmoc-lipopeptides in water. | Supramolecular structures (oligomers, nanofibrils), stability of assemblies. | Assembly is driven by a balance of aromatic stacking, amphiphilicity, and electrostatic repulsion. nih.gov |

| Antimicrobial Peptide Databases/Prediction Tools | In silico screening of designed sequences for antimicrobial activity. | Likelihood of antibacterial or antifungal activity based on sequence motifs. | Can support rational design by identifying strong antimicrobial motifs prior to synthesis. nih.gov |

| Molecular Docking | Simulating the binding of lipopeptides to protein targets or viral structures. | Binding affinity, identification of key interacting residues, potential mechanism of action. | Used to identify inhibitors for specific biological targets by predicting binding poses. nih.gov |

| Chemoinformatic Models | Predicting physicochemical properties of novel peptide structures. | Solubility, bioavailability, membrane permeability. | Aims to improve the overall drug discovery and design process for peptide-based therapeutics. nih.gov |

Integration into High-Throughput Screening Libraries for Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against biological targets. nih.gov The integration of this compound into screening libraries represents a significant opportunity to discover novel bioactive molecules.

Detailed Research Findings: The unique structure of this compound makes it an ideal candidate for inclusion in various focused and diverse compound libraries. chemimpex.comchemimpex.com Its lipid component is particularly relevant for creating libraries of bioactive lipids and peptidomimetics. caymanchem.commedchemexpress.comlifechemicals.com Such libraries are used to screen for compounds that modulate G protein-coupled receptors, have antimicrobial properties, or interact with other lipid-sensitive pathways. caymanchem.comnih.gov

The Fmoc group facilitates the straightforward synthesis of combinatorial peptide libraries using standard SPPS techniques. nih.govcem.com By incorporating this compound at a specific position within a peptide sequence while randomizing other positions, focused lipopeptide libraries can be generated. nih.gov Screening these libraries can lead to the identification of "hits"—lipopeptides with high affinity for a target molecule—which can then be optimized for potency and selectivity. nih.gov The development of automated, sensitive screening methods, such as fluorescence-based assays for lipopeptide detection, further enhances the feasibility of screening large libraries for novel producers of bioactive lipopeptides. nih.gov

| Screening Library Type | Rationale for Including this compound | Potential Targets/Applications | Example Library Composition |

|---|---|---|---|

| Bio-Active Lipid Library | The myristoyl tail mimics natural fatty acids involved in cell signaling and structure. medchemexpress.com | G protein-coupled receptors, enzymes in lipid metabolism, ion channels. | Prostaglandins, cannabinoids, sphingolipids, and fatty acid derivatives. caymanchem.com |

| Peptidomimetic Library | The lipid chain enhances membrane interaction and bioavailability, key goals in peptidomimetic design. lifechemicals.com | Protein-protein interactions, viral fusion, enzyme inhibition. | α-helix and β-turn mimetics, structurally diverse scaffolds. lifechemicals.com |

| Focused Lipopeptide Library | Can be synthesized at a defined position to probe the role of lipidation in peptide-target interactions. nih.gov | Antimicrobial discovery, antiviral peptides, cell-penetrating peptides. | A core peptide sequence with randomized amino acids at other positions. nih.govscielo.br |

| Fragment-Based Library | The compound itself can act as a fragment that provides a lipid anchor for binding to hydrophobic pockets. | Identification of initial binding fragments for subsequent lead optimization. | Low molecular weight compounds for screening against protein targets. |

Exploration of Novel Bioconjugation Chemistries for this compound

Bioconjugation is the process of chemically linking molecules to proteins, peptides, or other biomolecules to enhance their properties. chemimpex.com The exploration of novel bioconjugation chemistries involving this compound is a promising research frontier.

Detailed Research Findings: The standard use of this compound involves its incorporation into a peptide chain via amide bond formation during SPPS. chemimpex.comchemimpex.com However, its structure allows for more advanced and site-specific ligation strategies. Chemoselective ligation techniques, which involve the reaction of two mutually and uniquely reactive functional groups, are particularly relevant. nih.gov

One such powerful technique is Native Chemical Ligation (NCL). NCL allows for the joining of an unprotected peptide C-terminal thioester with another peptide that has an N-terminal cysteine residue. osti.govudel.edu While standard Fmoc-SPPS is not always compatible with thioester stability, various methods have been developed to overcome this limitation, enabling the synthesis of peptide thioesters using Fmoc chemistry. osti.gov Future work could focus on developing strategies to synthesize a peptide segment ending in a (2S)-2-(amino)tetradecanoic acid thioester, allowing it to be ligated to a cysteine-containing protein or peptide. This would enable the site-specific lipidation of large proteins.

Other emerging ligation methods, such as Ser/Thr ligation (STL) and Cys/Pen ligation (CPL), which use peptide C-terminal salicylaldehyde (B1680747) esters, offer alternative pathways for creating complex peptide architectures. nih.gov Research could explore the compatibility of this compound with these methods, potentially enabling the synthesis of branched or cyclic lipopeptides with novel topologies and biological functions. nih.gov Site-specific fatty acid conjugation has been shown to be a powerful strategy to prolong the serum half-life of therapeutic proteins without compromising their structure and activity. nih.gov

| Bioconjugation/Ligation Method | Description | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of Fmoc-protected amino acids on a solid resin support. uci.edu | Standard method for incorporating the compound into a linear peptide chain. | High purity and yield for complex peptide structures. chemimpex.com |

| Native Chemical Ligation (NCL) | Reaction between a peptide C-terminal thioester and an N-terminal cysteine. udel.edu | Site-specific lipidation of proteins or large peptides by ligating a peptide segment containing the lipidated amino acid. | Forms a native peptide bond at the ligation site. nih.gov |

| Ser/Thr Ligation (STL) | Reaction of a peptide C-terminal salicylaldehyde ester with an N-terminal Serine or Threonine. nih.gov | Creation of novel lipopeptide architectures, such as side-chain cyclized peptides containing the lipid moiety. | Allows for ligation at non-cysteine residues. |

| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | "Click chemistry" reaction between an alkyne and an azide (B81097) functional group. nih.gov | Conjugation of a peptide containing the lipidated amino acid to another molecule functionalized with a complementary group. | High efficiency and specificity, even on large proteins. nih.gov |

Interdisciplinary Research at the Interface of Organic Synthesis, Chemical Biology, and Materials Science

The distinct properties of this compound make it an exemplary molecule for interdisciplinary research, bridging the fields of organic synthesis, chemical biology, and materials science.

Detailed Research Findings: The self-assembly properties of Fmoc-modified amino acids and short peptides are a central theme in this interdisciplinary space. rsc.org The combination of the hydrophobic and aromatic Fmoc group with the long alkyl chain of the tetradecanoic acid moiety, along with a potentially polar peptide attachment, results in a strongly amphiphilic molecule. chemimpex.comnih.gov This amphiphilicity drives self-assembly into a variety of nanostructures, most notably hydrogels. researchgate.netmdpi.com

From a materials science perspective, these self-assembling lipopeptides are building blocks for functional "soft materials." researchgate.net The resulting hydrogels can mimic the extracellular matrix, making them excellent candidates for applications in tissue engineering, controlled drug delivery, and as scaffolds for cell culture. researchgate.netmdpi.com The mechanical properties and porous structure of these gels can be tuned by altering the peptide sequence attached to the lipidated amino acid. researchgate.net

From a chemical biology standpoint, these materials can be designed to be bioactive. nih.gov For example, by incorporating cationic amino acids like lysine (B10760008) or arginine into the peptide sequence, the resulting hydrogel can possess inherent antimicrobial properties, capable of disrupting bacterial membranes. nih.govmdpi.com This creates a material that is both a delivery vehicle and an active therapeutic agent.

This convergence requires expertise from organic synthesis to design and create the custom lipopeptide building blocks, from materials science to characterize the physical properties of the resulting assemblies (e.g., via microscopy and rheology), and from chemical biology and medicine to evaluate their biological function and biocompatibility. chemimpex.commdpi.com

常见问题

Basic Research Question

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group or oxidation of the alkyl chain .

- Purity Control : Use HPLC with a C18 column and UV detection (260 nm for Fmoc) to monitor impurities. Common contaminants include ethyl acetate (from synthesis) and truncated peptides, which can be minimized by rigorous washing steps .

Advanced Note : Trace acetic acid in commercial batches may acidify the environment during coupling, reducing reaction efficiency. Pre-treat the compound with DIEA to neutralize residual acids .

What analytical techniques are critical for characterizing this compound conjugates?

Advanced Research Question

- Mass Spectrometry (MS) : Confirm molecular weight and detect side products (e.g., incomplete deprotection or hydrolysis) using MALDI-TOF or ESI-MS .

- NMR : Use H and C NMR to verify the stereochemistry at the C2 position and assess alkyl chain integrity (e.g., δ 4.3–4.5 ppm for Fmoc protons) .

- Circular Dichroism (CD) : Evaluate conformational changes in peptides upon incorporation of the hydrophobic chain, particularly in membrane-mimetic environments (e.g., SDS micelles) .

How does the stereochemistry at the C2 position affect biological activity?

Advanced Research Question

The (2S) configuration ensures compatibility with ribosomal machinery in studies involving non-natural amino acid incorporation. For example:

- Chiral Specificity : D-isomers may disrupt α-helix formation or receptor binding, as seen in studies with β,β-dimethyl amino acids .

- Experimental Validation : Compare (2S) and (2R) analogs in cellular assays (e.g., IC for target engagement) to determine stereochemical dependence .

What are the best practices for conjugating this compound to biomolecules?

Basic Research Question

- Amide Bond Formation : Activate the carboxylic acid with HATU/DIEA (1:2 molar ratio) in DMF, then react with primary amines (e.g., lysine residues) at pH 8–9 .

- Deprotection : After conjugation, remove Fmoc with 20% piperidine to expose the amine for secondary reactions (e.g., fluorophore labeling) .

Troubleshooting : If conjugation yields are low, introduce a PEG spacer (e.g., mini-PEG3) to reduce steric hindrance .

How can researchers mitigate cytotoxicity from residual reagents?

Advanced Research Question

- Purification : Use preparative HPLC or size-exclusion chromatography to remove unreacted EDC/HOBt or TFA scavengers .

- Cell Culture Testing : Pre-treat compounds with Chelex resin to remove trace metals, and validate cytotoxicity in HEK293 or primary cell lines via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。